(2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate
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Overview
Description
(2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate is a phosphonium salt that has garnered attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a phosphonium cation and tetrafluoroborate anions, making it a versatile reagent in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate typically involves the reaction of diisopropylphosphine with 2-bromoethylamine hydrobromide in the presence of a base, followed by the addition of tetrafluoroboric acid. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide
Reaction Time: 12-24 hours
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.
Coupling Reactions: It is suitable for Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling, and Hiyama coupling reactions.
Common Reagents and Conditions
Reagents: Palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like toluene or dimethyl sulfoxide.
Conditions: Reactions are typically carried out at elevated temperatures (50-100°C) under inert atmosphere (nitrogen or argon).
Major Products
The major products formed from these reactions depend on the specific coupling partners used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
(2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which (2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate exerts its effects is primarily through its role as a ligand in catalytic processes. The phosphonium group interacts with metal catalysts, facilitating the formation of reactive intermediates and enhancing the efficiency of the reaction. The tetrafluoroborate anions help stabilize the phosphonium cation, ensuring the compound’s stability under various reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- Triisopropylphosphonium tetrafluoroborate
- Di-tert-butyl(methyl)phosphonium tetrafluoroborate
- ®-(4,4′,6,6′-Tetramethoxybiphenyl-2,2′-diyl)bis(bis(3,5-dimethylphenyl)phosphine)
Uniqueness
Compared to similar compounds, (2-Ammonioethyl)diisopropylphosphonium ditetrafluoroborate is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to participate in a wide range of coupling reactions makes it a valuable reagent in synthetic chemistry.
Properties
IUPAC Name |
2-di(propan-2-yl)phosphaniumylethylazanium;ditetrafluoroborate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NP.2BF4/c1-7(2)10(6-5-9)8(3)4;2*2-1(3,4)5/h7-8H,5-6,9H2,1-4H3;;/q;2*-1/p+2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNNRBJVGVIOPD-UHFFFAOYSA-P |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CC(C)[PH+](CC[NH3+])C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22B2F8NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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